N-(3-ethylphenyl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-3-16-5-4-6-19(13-16)25-21(29)15-28-14-18(9-12-22(28)30)24-26-23(27-32-24)17-7-10-20(31-2)11-8-17/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIUZERFFUFQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-ethylphenyl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide represents a complex organic molecule with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| IUPAC Name | This compound |
The structure includes an ethylphenyl group and a methoxyphenyl group, along with oxadiazole and pyridine moieties, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole and pyridine derivatives exhibit significant anticancer activity. For instance, research has shown that similar structures can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds with oxadiazole rings have been reported to induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been noted in studies involving related compounds.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research indicates that derivatives of pyridine and oxadiazole can exhibit:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Anti-inflammatory Effects
Compounds similar to this compound have shown promise in reducing inflammation through:
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibition of COX Enzymes : Compounds with similar moieties have displayed inhibitory effects on cyclooxygenase enzymes.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of a series of oxadiazole derivatives on various cancer cell lines. The findings indicated that compounds with similar structures to our target compound exhibited IC50 values ranging from 5 to 20 µM against breast cancer cells, suggesting significant anticancer potential.
-
Antimicrobial Screening :
- Another study assessed the antimicrobial efficacy of pyridine-based compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated minimum inhibitory concentrations (MICs) as low as 50 µg/mL for certain derivatives, indicating promising antibacterial activity.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to active sites on enzymes involved in cancer progression or bacterial metabolism.
- Receptor Interaction : Modulating receptor activity that influences cell signaling pathways associated with growth and survival.
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step routes, typically starting with the formation of the oxadiazole ring, followed by coupling reactions to attach the pyridinone and acetamide moieties. Key steps include:
- Oxadiazole ring synthesis : Cyclization of amidoximes with carboxylic acid derivatives under reflux conditions .
- Coupling reactions : Use of DMF or dichloromethane as solvents, with bases like potassium carbonate to facilitate nucleophilic substitutions .
- Purification : Recrystallization or column chromatography to isolate the final product, with yields optimized by controlling reaction time (4–24 hours) and temperature (room temperature to 80°C) .
Q. Which spectroscopic methods are most effective for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ 3.8 ppm), and carbonyl signals (δ 165–175 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- IR spectroscopy : Detects amide C=O stretches (~1667 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data during characterization?
- Cross-validate techniques : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping proton environments in aromatic regions .
- Isotopic labeling : Use deuterated analogs to confirm assignments of labile protons (e.g., NH in acetamide) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate structural hypotheses .
Q. What is the impact of substituents on the oxadiazole ring’s reactivity and bioactivity?
- Electron-withdrawing groups (e.g., chloro, nitro) on the oxadiazole’s phenyl ring increase electrophilicity, enhancing interactions with biological targets .
- Steric effects : Bulky substituents (e.g., 3-ethylphenyl) may reduce binding affinity due to hindered access to active sites .
- Methodology : Synthesize analogs with varied substituents (e.g., 4-methoxy vs. 4-chloro) and compare bioactivity via enzyme inhibition assays .
Q. How can stability studies under varying pH conditions be designed?
- Buffer systems : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours .
- Analytical monitoring : Use HPLC to track degradation products; identify hydrolyzed fragments (e.g., free pyridinone or acetamide) via LC-MS .
- Kinetic analysis : Calculate half-life (t½) and degradation rate constants (k) to model stability profiles .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Scaffold modification : Synthesize derivatives with altered core structures (e.g., replacing dihydropyridinone with thiazolidinedione) .
- Functional group variation : Test substituents on the phenyl rings (e.g., methoxy vs. methyl) to assess electronic and steric contributions .
- Biological assays : Pair synthetic analogs with in vitro assays (e.g., kinase inhibition, cytotoxicity) to correlate structural changes with activity .
Q. How can discrepancies in bioactivity data across studies be addressed?
- Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT assay incubation times) to minimize variability .
- Control for solubility : Pre-dissolve compounds in DMSO at consistent concentrations (<0.1% v/v) to avoid solvent-induced artifacts .
- Meta-analysis : Compare data across published studies to identify outliers or trends linked to experimental conditions (e.g., serum-free vs. serum-containing media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
